Cas no 1701-70-8 (1-(Pyridin-3-yl)butan-1-one)
1-(Pyridin-3-yl)butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyridin-3-yl)butan-1-one
- 1-pyridin-3-ylbutan-1-one
- 3-Butyrylpyridine
- 3-Butanoylpyridine
- 1-(3-Pyridinyl)-1-butanone
- Q27464343
- 1701-70-8
- 1-(3-pyridyl)butan-1-one
- 1-(3-Pyridyl)-1-butanone
- CS-0186273
- Z513733856
- BAA70170
- 1-Butanone, 1-(3-pyridyl)-
- SB52372
- 1-Butanone, 1-(3-pyridinyl)-
- N12405
- 1-(3-Pyridinyl)-1-butanone #
- propyl 3-pyridyl ketone
- SCHEMBL552724
- UNII-1BS6AQ13XB
- DTXSID50332661
- (3-pyridyl)-1-butanone
- DS-6928
- 3-Butyroylpyridine
- 1BS6AQ13XB
- MFCD12153276
- Propyl pyridyl ketone
- 1-pyridin-3-yl-butan-1-one
- AKOS010016662
- A909021
- EN300-132580
- NS00113783
-
- MDL: MFCD12153276
- Inchi: 1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7H,2,4H2,1H3
- InChI Key: JORUAYHMUWRFNM-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)CCC
Computed Properties
- Exact Mass: 149.08413
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Boiling Point: 253.4±13.0°C at 760 mmHg
- PSA: 29.96
1-(Pyridin-3-yl)butan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1-(Pyridin-3-yl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173354-1g |
1-(pyridin-3-yl)butan-1-one |
1701-70-8 | 98% | 1g |
$192 | 2021-08-05 | |
| Chemenu | CM173354-5g |
1-(pyridin-3-yl)butan-1-one |
1701-70-8 | 98% | 5g |
$526 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG024-200mg |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 98% | 200mg |
233.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG024-1g |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 98% | 1g |
817.0CNY | 2021-08-04 | |
| TRC | P997003-10mg |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P997003-50mg |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P997003-100mg |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Apollo Scientific | OR955084-250mg |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 95% | 250mg |
£54.00 | 2025-02-21 | |
| Apollo Scientific | OR955084-1g |
1-(Pyridin-3-yl)butan-1-one |
1701-70-8 | 95% | 1g |
£145.00 | 2025-02-21 | |
| Chemenu | CM173354-1g |
1-(pyridin-3-yl)butan-1-one |
1701-70-8 | 98% | 1g |
$76 | 2022-06-12 |
1-(Pyridin-3-yl)butan-1-one Suppliers
1-(Pyridin-3-yl)butan-1-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(Pyridin-3-yl)butan-1-one
Professional Introduction to 1-(Pyridin-3-yl)butan-1-one (CAS No. 1701-70-8)
1-(Pyridin-3-yl)butan-1-one, identified by its CAS number 1701-70-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic ketone has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound features a pyridine ring substituted at the 3-position with a butanone moiety, which contributes to its unique reactivity and interaction with biological targets. The pyridine ring is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the ketone group in the butanone chain enhances its potential as a synthetic building block, allowing for further functionalization to create more complex structures.
In recent years, 1-(Pyridin-3-yl)butan-1-one has been extensively studied for its role in developing novel therapeutic agents. One of the most promising areas of research involves its application in the treatment of neurological disorders. Studies have demonstrated that derivatives of this compound can interact with specific neurotransmitter receptors, potentially offering new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability of the pyridine ring to modulate receptor activity makes it an attractive scaffold for drug design.
Furthermore, the compound has shown promise in the field of oncology. Researchers have identified that certain analogs of 1-(Pyridin-3-yl)butan-1-one can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. These findings have led to several preclinical studies aimed at evaluating the efficacy and safety of such derivatives in animal models. The results are encouraging, suggesting that this compound class could provide a new avenue for cancer therapy.
The synthetic utility of 1-(Pyridin-3-yl)butan-1-one is another area of significant interest. Its structural features allow for easy modification through various chemical reactions, making it a versatile intermediate in organic synthesis. For instance, it can be used to prepare more complex molecules via condensation reactions, nucleophilic substitutions, or metal-catalyzed cross-coupling reactions. These synthetic pathways have been exploited to develop novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
The compound's interaction with biological systems has also been explored from a computational chemistry perspective. Molecular modeling studies have helped researchers understand how 1-(Pyridin-3-yl)butan-1-one binds to biological targets at the atomic level. These insights have been crucial in optimizing drug candidates for better efficacy and reduced side effects. By leveraging computational methods, scientists can predict the behavior of this compound in different environments, facilitating faster development of new drugs.
In conclusion, 1-(Pyridin-3-yl)butan-1-one (CAS No. 1701-70-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing treatments for neurological disorders, cancer, and other diseases. The ongoing research into its synthetic applications and biological interactions continues to expand its utility across various scientific disciplines. As our understanding of this compound grows, so does its promise as a cornerstone in the development of next-generation therapeutics.
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